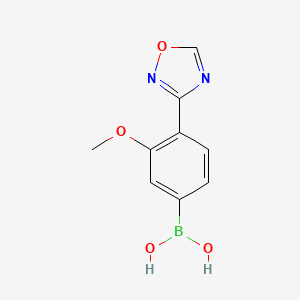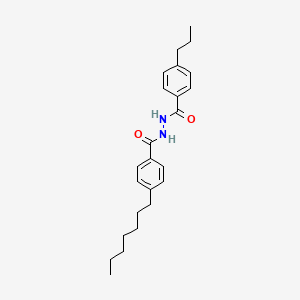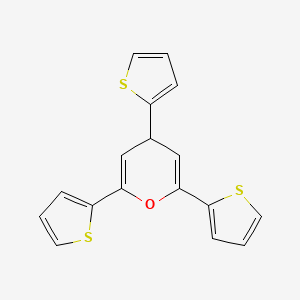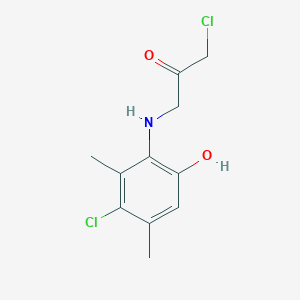
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and an oxadiazole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Introduction of the Boronic Acid Group: The phenylboronic acid moiety can be introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol.
Reduction: The oxadiazole ring can undergo reduction under specific conditions to form corresponding amines.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Amines: Formed via reduction of the oxadiazole ring.
Scientific Research Applications
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The oxadiazole ring is known for its biological activity, including anticancer properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
3,5-Bis(indolyl)-1,2,4-thiadiazoles: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both a boronic acid group and an oxadiazole ring, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity. This combination of functional groups makes it a versatile compound in both organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9BN2O4 |
|---|---|
Molecular Weight |
219.99 g/mol |
IUPAC Name |
[3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-15-8-4-6(10(13)14)2-3-7(8)9-11-5-16-12-9/h2-5,13-14H,1H3 |
InChI Key |
VRFLJEAHEZQVTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NOC=N2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12450559.png)

![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)

![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)
![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
![Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B12450624.png)
